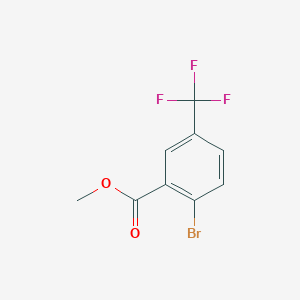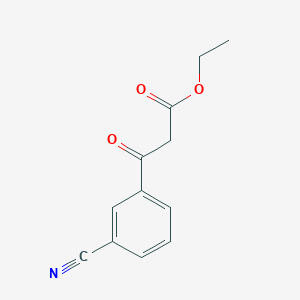
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate
概要
説明
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a synthetic organic compound . It is also known as ethyl 3-cyanophenylacrylate. The compound has a molecular formula of C12H11NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, isothiocyanates can be synthesized from amines and thiophosgene . Another method involves the reaction of amines with carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as a catalyst . A third method involves the reactions of phenyl chlorothionoformate with various primary amines .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is represented by the formula C12H13NO2 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Organic Synthesis
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a valuable compound in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling . This reaction is pivotal for constructing complex organic frameworks, making the compound essential for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug molecules. It’s particularly useful in the creation of compounds with potential therapeutic effects against a range of diseases . Its cyanophenyl group can be a crucial pharmacophore in drug design.
Material Science
The compound’s structural features make it suitable for developing new materials. It can be used to synthesize polymers or small molecules that exhibit unique properties, such as conductivity or luminescence, which are valuable in electronics and photonics .
Analytical Chemistry
In analytical chemistry, Ethyl 3-(3-cyanophenyl)-3-oxopropanoate can be used as a standard or reagent in chromatographic methods to quantify or identify other substances. Its distinct chemical signature allows it to serve as a reference point in complex mixture analyses .
Biochemistry
This compound may be used in biochemistry for studying enzyme-catalyzed reactions where the cyanophenyl moiety acts as a mimic of natural substrates or inhibitors. It can help in understanding the interaction between enzymes and substrates at a molecular level .
Agriculture
In the field of agriculture, derivatives of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate could be explored for their potential as growth regulators or pesticides. The compound’s ability to undergo various chemical transformations makes it a candidate for developing new agrochemicals .
Environmental Science
Lastly, this compound’s derivatives could be investigated for their environmental impact, such as their biodegradability or potential as green solvents. Understanding its behavior in the environment is crucial for developing sustainable chemical practices .
Safety and Hazards
The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
作用機序
Mode of Action
The mode of action of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s cyanophenyl group and oxopropanoate group play crucial roles in these interactions .
Biochemical Pathways
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is involved in several biochemical pathways. It is known to participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s involvement in this reaction suggests that it may affect other related biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate’s action are largely unknown due to the lack of comprehensive studies on this compound
Action Environment
The action, efficacy, and stability of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
特性
IUPAC Name |
ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPVHXPYUFQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469593 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
CAS RN |
62088-13-5 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



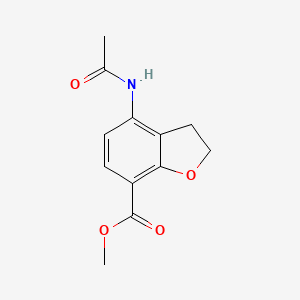
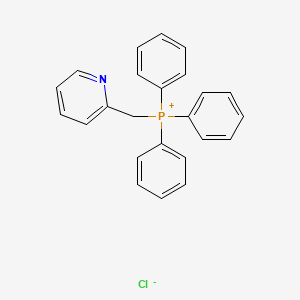

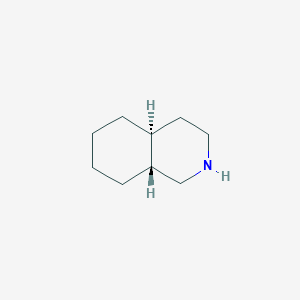
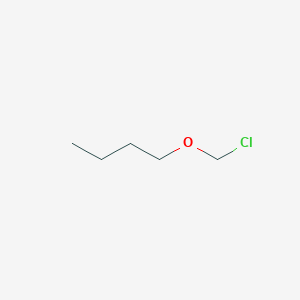
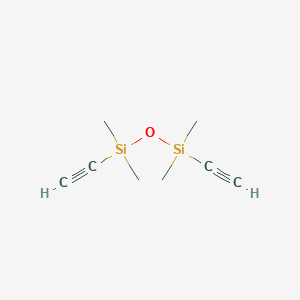


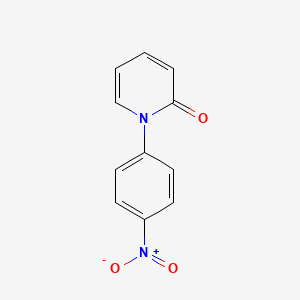

![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1589397.png)
